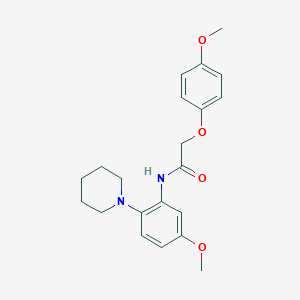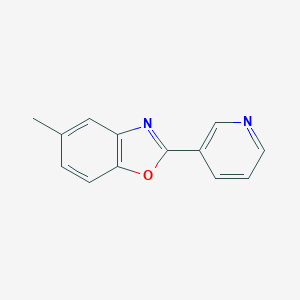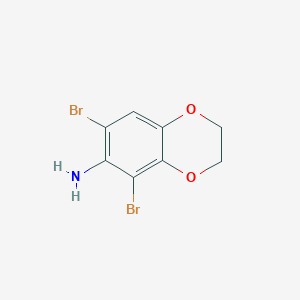
2-(4-Methoxy-phenoxy)-N-(5-methoxy-2-piperidin-1-yl-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-phenoxy)-N-(5-methoxy-2-piperidin-1-yl-phenyl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as MPMPA and has been synthesized using various methods. In
科学的研究の応用
MPMPA has been extensively studied for its potential applications in the field of drug discovery. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. MPMPA has been found to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to have analgesic effects in animal models of pain.
作用機序
The mechanism of action of MPMPA is not fully understood. However, it has been suggested that MPMPA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. MPMPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been linked to anti-tumor effects.
Biochemical and Physiological Effects
MPMPA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MPMPA has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, MPMPA has been found to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
MPMPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have low toxicity in animal models. However, MPMPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in animal models. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on MPMPA. One direction is to further investigate its mechanism of action and its effects on gene expression. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, future research could focus on developing more water-soluble derivatives of MPMPA to improve its administration in animal models. Finally, research could explore the potential use of MPMPA in combination with other drugs to enhance its therapeutic effects.
合成法
MPMPA can be synthesized using various methods, including the reaction of 2-(4-methoxyphenoxy)aniline with 5-methoxy-2-piperidone followed by acetylation using acetic anhydride. Another method involves the reaction of 2-(4-methoxyphenoxy)aniline with 5-methoxy-2-piperidinone in the presence of sodium hydride followed by acetylation using acetic anhydride. The yield of MPMPA using these methods is around 50-60%.
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-(5-methoxy-2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-25-16-6-8-17(9-7-16)27-15-21(24)22-19-14-18(26-2)10-11-20(19)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) |
InChIキー |
KRLCRUVBDYPFRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCCCC3 |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCCCC3 |
溶解性 |
0.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243393.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide](/img/structure/B243394.png)
![2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243404.png)
![2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243405.png)
![2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243406.png)
![Methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B243407.png)
![2-(4-chloro-2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243409.png)
![3,5-dichloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243413.png)
![3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243414.png)
![3-chloro-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243416.png)
![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243417.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243418.png)